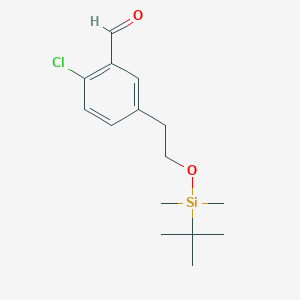

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a chlorinated and silylated ethyl group. This compound is of interest due to its unique structural properties, which make it useful in various chemical syntheses and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-(tert-butyldimethylsilyloxy)ethanol.

Protection of Hydroxyl Group: The hydroxyl group of 2-(tert-butyldimethylsilyloxy)ethanol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Formation of the Ether Linkage: The protected alcohol is then reacted with 2-chlorobenzaldehyde under basic conditions to form the desired ether linkage.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving automated systems to control temperature, pressure, and reagent addition.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Sodium amide (NaNH₂) in liquid ammonia for amination reactions.

Major Products

Oxidation: 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoic acid.

Reduction: 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

-

Synthesis of Novel Compounds

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its silyl ether group can be used for protecting functional groups during chemical reactions, allowing for selective transformations. -

Drug Development

Due to its structural features, 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde is explored in pharmaceutical research as a potential precursor for drug candidates. The chlorobenzaldehyde moiety is known for its biological activity, which could be harnessed in developing new therapeutic agents. -

Material Science

The compound's unique properties make it a candidate for use in the development of advanced materials, including polymers and coatings that require specific chemical resistances or functionalities.

Cosmetic Formulation

This compound is also being investigated for its role in cosmetic formulations:

-

Stabilizer and Emollient

In cosmetic products, this compound can act as a stabilizer and emollient due to its ability to enhance the texture and stability of formulations. Its incorporation can improve skin feel and product performance. -

Fragrance Component

The compound’s aromatic nature allows it to be utilized as a fragrance ingredient in various cosmetic products, contributing to sensory appeal while maintaining product integrity. -

Safety and Efficacy Studies

Research has indicated that compounds like this compound undergo thorough safety assessments before being included in cosmetic products. Studies often focus on skin irritation potential and long-term effects on skin health .

Case Study 1: Drug Development

A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of assessing skin bioavailability for dermatological formulations. Researchers utilized compounds similar to this compound to evaluate their effectiveness in topical applications .

Case Study 2: Cosmetic Formulation

In recent research focused on optimizing topical formulations, the use of silyl ethers was emphasized. The study demonstrated how incorporating such compounds improved the physical properties of creams and lotions, enhancing their moisturizing effects while ensuring stability .

Mécanisme D'action

The mechanism by which 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the aldehyde group is converted to an alcohol, which can then participate in further chemical transformations. The silyl ether group provides steric protection, preventing unwanted side reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(tert-Butyldimethylsilyloxy)ethylamine: Similar in structure but contains an amine group instead of an aldehyde.

2-(tert-Butyldimethylsilyloxy)ethanol: The precursor in the synthesis of the target compound, containing a hydroxyl group.

5-(2-Hydroxyethyl)-2-chlorobenzaldehyde: Lacks the silyl protecting group, making it less stable under certain conditions.

Uniqueness

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde is unique due to its combination of a silyl-protected hydroxyl group and a reactive aldehyde group. This dual functionality allows for selective reactions and makes it a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Activité Biologique

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde, with the molecular formula C15H23ClO2Si and a molecular weight of approximately 298.88 g/mol, is an organosilicon compound notable for its unique structural features, including a chlorobenzaldehyde moiety and a tert-butyldimethylsilyl ether. This compound's biological activity is primarily characterized by its potential reactivity due to the presence of functional groups, particularly the aldehyde group.

Chemical Structure and Properties

The compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1911653-47-8

The structural features are significant for understanding its biological interactions:

| Feature | Description |

|---|---|

| Chlorobenzaldehyde Group | Imparts reactivity typical of aldehydes, allowing for nucleophilic addition reactions. |

| tert-Butyldimethylsilyl Ether | Provides stability and solubility, protecting the aldehyde during synthesis and reactions. |

The compound's aldehyde functionality suggests several possible mechanisms of action:

- Nucleophilic Addition : The aldehyde can react with nucleophiles, potentially leading to the formation of various derivatives that may exhibit biological activity.

- Silylation Reactions : The tert-butyldimethylsilyl group allows selective reactions, particularly in protecting alcohol functionalities during synthesis processes that could lead to biologically active compounds.

Potential Applications

Due to its structural characteristics, this compound may serve as an intermediate in synthesizing more complex molecules with potential therapeutic effects. Research indicates that compounds containing benzaldehyde derivatives often exhibit a range of biological activities, including:

- Antibacterial Activity : Similar benzaldehyde derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some studies suggest that benzaldehyde derivatives can inhibit cancer cell proliferation.

Comparative Analysis with Similar Compounds

To further understand the potential biological implications of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chlorobenzaldehyde | Lacks silylation protection | Known for moderate antibacterial properties |

| Thiosemicarbazone Derivatives | Contains thiosemicarbazone moiety | Exhibits significant antibacterial and anticancer activities |

| 5-(2-hydroxyethyl)-2-chlorobenzaldehyde | Hydroxyl group increases polarity | Demonstrated anti-inflammatory effects |

Case Studies

- Antibacterial Activity of Benzaldehyde Derivatives : A study highlighted that certain benzaldehyde derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria through disk diffusion assays. The minimum inhibitory concentration (MIC) values indicated promising antibacterial properties that could be explored further in the context of this compound .

- Cytotoxicity Studies : Research on related thiosemicarbazone derivatives showed varying degrees of cytotoxicity against human tumor cell lines. These findings suggest that similar modifications to the benzaldehyde structure could yield compounds with enhanced anticancer properties .

Propriétés

IUPAC Name |

5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClO2Si/c1-15(2,3)19(4,5)18-9-8-12-6-7-14(16)13(10-12)11-17/h6-7,10-11H,8-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEQAAXQXFACIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.